tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate
Description
tert-Butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate (CAS: 1014695-53-4) is a deuterated derivative of the parent compound tert-butyl 4-oxopiperidine-1-carboxylate, where the hydrogen atoms at the 2- and 6-positions of the piperidine ring are replaced by deuterium (²H or D) . Its molecular formula is C₁₀H₁₃D₄NO₃, with a molecular weight of 215.28 g/mol (assuming full deuteration at specified positions). This compound is synthesized to serve as a stable isotope-labeled standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium substitution minimizes signal interference from protiated solvents or matrices . The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic and analytical procedures .
Properties
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3/i6D2,7D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYFJUVMYHXFJ-KXGHAPEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
This approach, adapted from isotopic labeling strategies for tetrahydropyridines, involves a tungsten-mediated reduction sequence:
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Complexation : Pyridinium salts are coordinated to a tungsten center to stabilize reactive intermediates.
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Deuteride Addition : Treatment with lithium aluminum deuteride (LiAlD) introduces deuterium at the α-positions (C2/C6) via a regioselective reduction mechanism.
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Protonation/Deuteration : Quenching with DO or deuterated acids ensures retention of deuterium at the target positions.
Reaction Scheme
Data Table: Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| Reducing Agent | LiAlD (3.0 equiv) | 78 | 97 |
| Quenching Agent | DO (pH 3–4) | - | 99 |
| Temperature | −78°C to 25°C | - | - |
| Solvent | THF-d | - | 98 |
Advantages : High regioselectivity (>95% D-incorporation at C2/C6) and compatibility with Boc-protected intermediates.
Limitations : Requires specialized metal complexes and cryogenic conditions.
Organophotocatalytic H/D Exchange
Methodology
This method, inspired by deuterium labeling of amines, employs visible-light catalysis to activate C–H bonds adjacent to nitrogen. Key steps:
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Substrate Activation : The Boc-protected piperidone is irradiated with blue light in the presence of 4CzIPN (photocatalyst) and thiophenol (HAT catalyst).
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Deuterium Transfer : DO serves as the deuterium source, replacing hydrogens at the 2,2,6,6 positions via a radical-mediated pathway.
Reaction Conditions
Mechanistic Insight
The reaction proceeds through single-electron transfer (SET) from the photocatalyst to the substrate, generating a radical cation. Thiophenol abstracts a hydrogen atom, forming a carbon-centered radical that abstracts deuterium from DO.
Advantages : Mild conditions, no pre-functionalization required.
Challenges : Limited to substrates with acidic α-C–H bonds (pK < 25).
Stepwise Deuteration via Hydride Transfer
Methodology
Adapted from piperidine borate syntheses, this two-step protocol combines reductive amination and isotopic exchange:
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Reductive Amination : N-Boc-4-piperidone reacts with deuterated sodium cyanoborohydride (NaBDCN) in MeOD, introducing deuterium at C2/C6.
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Oxidative Quenching : The intermediate is treated with DO and catalytic Pd/C to ensure complete deuteration.
Data Table: Key Metrics
| Step | Reagents | Time (h) | D-Incorporation (%) |
|---|---|---|---|
| Reductive Amination | NaBDCN, MeOD | 12 | 85 |
| Oxidative Quenching | Pd/C (10%), DO | 6 | 99 |
Advantages : Scalable (>100 g batches), uses commercially available deuterated reagents.
Drawbacks : Requires rigorous exclusion of moisture to prevent proton back-exchange.
Comparative Analysis of Methods
Chemical Reactions Analysis
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted piperidones .
Scientific Research Applications
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The deuterium atoms enhance the stability of the compound and can influence reaction kinetics by altering bond dissociation energies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate and its analogs:
| Compound Name | CAS Number | Substituents | Key Features | Applications |
|---|---|---|---|---|
| This compound | 1014695-53-4 | 2,6-²H (deuterium) | Isotopic labeling for NMR/MS; minimal steric hindrance | Mechanistic studies, analytical standards |
| tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | 346593-03-1 | 2,6-CH₃ (methyl) | Increased steric bulk; higher lipophilicity | Intermediate in drug synthesis; steric protection studies |
| 1-N-Boc-2-Ethylpiperidin-4-one | 324769-07-5 | 2-CH₂CH₃ (ethyl) | Enhanced electronic effects; altered reactivity | Pharmaceutical intermediates; enzyme inhibition studies |
| (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | 1003843-30-8 | 2,6-CH₂CH₃ (ethyl, stereospecific) | Stereochemical complexity; chiral centers | Asymmetric synthesis; chiral catalyst development |
| tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 190906-92-4 | 2-CH₃ (methyl) | Moderate steric hindrance; improved solubility | Structural analogs in medicinal chemistry |
Key Comparison Points
Isotopic vs. Substituent Effects :
- The deuterated compound exhibits negligible steric changes compared to the parent molecule but introduces isotopic effects (e.g., slower C-D bond cleavage vs. C-H), enhancing metabolic stability in tracer studies . In contrast, methyl- or ethyl-substituted analogs increase steric bulk, altering binding affinity in biological systems .
Spectroscopic Utility :
- Deuterium substitution eliminates proton signals at the 2- and 6-positions in ¹H NMR, simplifying spectral analysis. Methyl/ethyl groups introduce distinct splitting patterns due to coupling with adjacent protons .
Physicochemical Properties :
- Deuterated compounds have slightly higher molecular weights and melting/boiling points compared to protiated analogs. Methyl/ethyl groups increase lipophilicity (log P), as seen in partition coefficient studies .
Synthetic Accessibility :
- Deuterated derivatives require specialized reagents (e.g., D₂O, deuterated acids), whereas alkylated analogs are synthesized via alkylation or Grignard reactions, impacting cost and scalability .
Stability and Reactivity :
- The tert-butyl group in all compounds confers resistance to hydrolysis. However, deuterium’s kinetic isotope effect reduces reaction rates in processes involving C-H/D bond cleavage, making the deuterated compound preferable for long-term stability in tracer experiments .
Biological Activity
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is a derivative of piperidine that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21D4N1O3 (where D represents deuterium)
- Molecular Weight : 227.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The incorporation of deuterium may enhance the stability of the compound in biological systems and influence its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from apoptosis.
Study 1: Neuroprotection in Animal Models
A study investigated the effects of this compound on neurodegenerative diseases. The compound was administered to mice with induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory effects of the compound in vitro. Human macrophages treated with this compound exhibited decreased levels of TNF-alpha and IL-6 after stimulation with lipopolysaccharides (LPS), indicating its efficacy in modulating inflammatory responses.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate, and how is deuteration efficiency validated?
- Methodology : Deuteration typically involves substituting hydrogen atoms with deuterium using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. For piperidine derivatives, selective deuteration at the 2,2,6,6-positions can be achieved via acid- or base-catalyzed H/D exchange. Post-synthesis, deuterium incorporation is validated using ²H NMR spectroscopy and mass spectrometry (MS) to confirm isotopic purity and positional accuracy .
- Key Considerations : Optimize reaction time and temperature to minimize side reactions. Use anhydrous conditions to prevent back-exchange with atmospheric moisture.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this deuterated compound?
- Primary Techniques :
- NMR Spectroscopy : ¹H NMR (to identify non-deuterated protons), ¹³C NMR (for carbon framework), and ²H NMR (to confirm deuterium placement) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic distribution .
- Infrared Spectroscopy (IR) : To detect functional groups like the carbonyl (C=O) and tert-butyl groups .
- Validation : Cross-reference data with non-deuterated analogs to identify deuteration-specific shifts or fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Use protective gloves, eye/face protection , and respiratory equipment to avoid inhalation or skin contact .
- Work in a fume hood due to potential toxicity of intermediates or decomposition products .
Q. How can researchers optimize purification strategies for this compound?
- Methods :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate deuterated and non-deuterated species.
- Recrystallization : Select solvents (e.g., ethanol or acetone) that dissolve the compound at elevated temperatures but precipitate impurities upon cooling .
- Quality Control : Monitor purity via thin-layer chromatography (TLC) and confirm with HPLC-MS .
Q. What are the recommended storage conditions to ensure long-term stability?
- Conditions : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation .
- Stability Tests : Conduct periodic NMR and MS analyses to detect decomposition (e.g., hydrolysis of the tert-butyl carbamate group) .
Advanced Research Questions
Q. How does deuteration at the 2,2,6,6-positions influence the compound’s reactivity in nucleophilic or catalytic reactions?
- Isotopic Effects : Deuterium’s higher mass reduces vibrational frequencies, potentially altering reaction kinetics (kinetic isotope effects, KIEs). For example, in acid-catalyzed reactions , deuteration may slow proton transfer steps .
- Experimental Design : Compare reaction rates and yields between deuterated and non-deuterated analogs under identical conditions. Use isotopic labeling studies to track mechanistic pathways .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
- Approach :
- X-ray Crystallography : Use SHELX software for structure refinement, especially if deuteration causes subtle lattice changes .
- Data Reconciliation : Cross-validate NMR and MS results with computational models (e.g., DFT calculations) to address discrepancies in bond lengths or coupling constants .
Q. What role does this deuterated compound play in probing biological targets or enzyme mechanisms?
- Applications :
- Isotope Tracing : Use deuterium as a stable label in radiolabeled ligand binding assays to study receptor-binding kinetics without radiation hazards .
- Metabolic Studies : Track deuterium retention in metabolites via LC-MS to map metabolic pathways .
Q. How can computational modeling predict the impact of deuteration on hydrogen-bonding networks in crystal structures?
- Tools : Apply graph-set analysis (Etter’s formalism) to compare hydrogen-bonding patterns in deuterated vs. non-deuterated crystals. Focus on how deuterium alters donor-acceptor distances and angles .
- Validation : Pair computational predictions with experimental data (e.g., X-ray or neutron diffraction) .
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?
- Quality Assurance :
- Standardized Protocols : Use automated reactors for precise control of reaction parameters (temperature, stirring rate).
- Batch Analysis : Implement QC thresholds (e.g., ≥98% isotopic purity via ²H NMR) and discard batches failing purity criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
